Ethyltrimethylammonium iodide

Catalog No.
S572731
CAS No.
51-93-4
M.F
C5H14IN
M. Wt
215.08 g/mol
Availability
In Stock
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Ethyltrimethylammonium iodide

CAS Number

51-93-4

Product Name

Ethyltrimethylammonium iodide

IUPAC Name

ethyl(trimethyl)azanium;iodide

Molecular Formula

C5H14IN

Molecular Weight

215.08 g/mol

InChI

InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1

InChI Key

ZPEBBUBSCOELHI-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)C.[I-]

Synonyms

ethyltrimethylammonium, TMEA chloride, trimethylethylammonium, trimethylethylammonium acetate, trimethylethylammonium bromide, trimethylethylammonium chloride, trimethylethylammonium hydroxide, trimethylethylammonium iodide, trimethylethylammonium sulfite (1:1)

Canonical SMILES

CC[N+](C)(C)C.[I-]

Catalyst for Organic Synthesis:

Ethyltrimethylammonium iodide exhibits catalytic activity in the synthesis of various organic compounds. Notably, it plays a crucial role in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. Studies have demonstrated its effectiveness in enhancing the yield and production rate of PHAs synthesized by microorganisms [].

Ethyltrimethylammonium iodide is a quaternary ammonium salt characterized by its structure, which consists of an ethyltrimethylammonium cation and an iodide anion. It is commonly represented by the chemical formula C5H12NIC_5H_{12}NI and has a CAS number of 51-93-4. This compound appears as a white to almost white powder or crystalline solid, and it is known for its high purity, typically exceeding 98% in laboratory preparations .

Typical of quaternary ammonium salts. One notable reaction involves its treatment with silver hydroxide, which leads to the formation of trimethylamine and other products upon heating . Additionally, it can undergo nucleophilic substitution reactions due to the presence of the iodide ion, which acts as a good leaving group. This property makes it useful in organic synthesis, particularly in the formation of alkylated products.

Ethyltrimethylammonium iodide can be synthesized through several methods:

  • Direct Quaternization: The compound is typically synthesized by the reaction of trimethylamine with ethyl iodide. This method involves mixing the two reagents under controlled conditions to facilitate the formation of the quaternary ammonium salt.
  • Ion Exchange: Another method involves exchanging a different anion (such as chloride) with iodide in an existing quaternary ammonium salt.
  • Nucleophilic Substitution: The reaction of an appropriate alkyl halide with trimethylamine can also yield ethyltrimethylammonium iodide as a product.

These synthesis routes emphasize the versatility of ethyltrimethylammonium iodide in organic chemistry.

Ethyltrimethylammonium iodide finds applications across various fields:

  • Organic Synthesis: It serves as a methylating agent due to its ability to donate the ethyl group in nucleophilic substitution reactions.
  • Biochemical Research: The compound is utilized in studies involving protein interactions and modifications.
  • Industrial Chemistry: Its properties make it suitable for use as a phase transfer catalyst in certain chemical processes.

Studies on the interactions of ethyltrimethylammonium iodide reveal its potential effects on biological systems. For instance, its ability to form disulfide bonds with cysteine suggests that it may influence protein folding and stability . Additionally, research into its reactivity with nucleophiles provides insight into its utility in synthetic chemistry.

Ethyltrimethylammonium iodide shares similarities with several other quaternary ammonium compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
TrimethylamineC3H9NC_3H_9NA simple tertiary amine; lacks a quaternary structure.
Benzyltrimethylammonium chlorideC10H16ClNC_10H_{16}ClNContains a benzyl group; used as a surfactant.
Tetraethylammonium bromideC8H20BrNC_8H_{20}BrNLarger ethyl groups; used in phase transfer catalysis.

Ethyltrimethylammonium iodide stands out due to its specific cation structure and reactivity profile, making it particularly useful for certain organic synthesis applications while also being less toxic than some alternatives like benzyltrimethylammonium salts.

Ethyltrimethylammonium iodide is fundamentally characterized as a quaternary ammonium salt whose basic structural unit comprises an ethyltrimethylammonium cation and an iodide anion. The molecular formula is established as C₅H₁₄IN, with a molecular weight of 215.08 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 51-93-4, which serves as its unique chemical identifier in databases and literature.

The cationic component of ethyltrimethylammonium iodide features a central nitrogen atom that maintains tetrahedral coordination geometry. This nitrogen center is covalently bonded to three methyl groups and one ethyl group, creating the characteristic quaternary ammonium structure. The positive charge is formally localized on the nitrogen atom due to the four covalent bonds, which exceeds the neutral valence state of nitrogen. This structural arrangement results in a permanently charged cation that cannot be neutralized under normal chemical conditions.

The crystallographic properties of ethyltrimethylammonium iodide have been investigated through single-crystal X-ray diffraction methods, which provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice. While specific crystallographic parameters for ethyltrimethylammonium iodide are not extensively documented in current literature, related quaternary ammonium iodides exhibit characteristic lattice structures. For comparison, tetraethylammonium iodide adopts a distorted wurtzite lattice arrangement, where the coordination around the nitrogen atom forms a flattened tetrahedral geometry with nitrogen-carbon-carbon angles slightly larger than the ideal tetrahedral angle.

The ionic nature of ethyltrimethylammonium iodide results in strong electrostatic interactions between the cationic and anionic components within the crystal structure. These Coulombic forces contribute significantly to the compound's physical properties, including its relatively high melting point and crystalline stability. The iodide anion, being the largest and most polarizable of the common halides, influences the overall lattice energy and packing efficiency within the crystal structure.

PropertyValueReference
Molecular FormulaC₅H₁₄IN
Molecular Weight215.08 g/mol
Chemical Abstracts Service Number51-93-4
Cation StructureEthyltrimethylammonium
AnionIodide

Ethyltrimethylammonium iodide represents a quaternary ammonium salt with the molecular formula Carbon five Hydrogen fourteen Iodine Nitrogen and molecular weight of 215.08 grams per mole [1]. The formation dynamics of this compound follow the fundamental Menschutkin reaction mechanism, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [7] [22]. The reaction between trimethylamine and ethyl iodide proceeds as a bimolecular nucleophilic substitution reaction, wherein the neutral amine attacks the electrophilic carbon center of the alkyl halide [7].

The reaction mechanism involves simultaneous breaking of the carbon-halide bond and formation of the nitrogen-carbon bond during the transition state [7]. In polar solvents, the reaction proceeds with increased rates due to stabilization of the charged transition state [7]. The reaction can be represented as the nucleophilic attack of the lone pair on nitrogen against the ethyl iodide, resulting in the formation of the quaternary ammonium cation and release of the iodide anion [7] [22].

Studies have demonstrated that the choice of solvent significantly influences the reaction rate and product formation [7]. Reactions conducted in chloroform with relatively low dielectric constant provide advantages for product precipitation and purification, particularly when the quaternary salt has limited solubility in the reaction medium [7]. The formation of ethyltrimethylammonium iodide occurs through direct precipitation when the ionic product has insufficient solubility in the chosen solvent system [7].

Table 1: Quaternary Ammonium Salt Formation Parameters

ParameterValueReference
Molecular Weight215.08 g/mol [1]
Physical State (20°C)Solid [1]
AppearanceWhite to almost white powder [1]
Solubility in Water50 mg/mL [4]
Melting Point245°C (decomposition) [4]

The kinetics of quaternary ammonium salt formation depend on multiple factors including temperature, solvent polarity, and the nucleophilicity of the tertiary amine [11]. Research has shown that ethylamine reacts with excess methyl iodide through sequential alkylation steps, ultimately forming ethyltrimethylammonium iodide as the final quaternization product [29]. This stepwise process involves initial formation of ethylmethylamine, followed by ethyldimethylamine, and finally the quaternary ammonium salt [29].

Nucleophilic Substitution Reactions in Biphasic Systems

Ethyltrimethylammonium iodide exhibits significant utility as a phase transfer catalyst in biphasic reaction systems [25] [34] [35]. The compound facilitates nucleophilic substitution reactions by enabling the transfer of ionic species between aqueous and organic phases [34] [35]. In biphasic systems, the quaternary ammonium salt partitions between phases, carrying reactive anions into the organic phase where nucleophilic substitution can occur with organic substrates [34].

Phase transfer catalysis involving ethyltrimethylammonium iodide operates through interface-mediated mechanisms [34] [35]. The catalytic activity correlates directly with the phase behavior and component composition of the coexisting phases [34]. Under oil-rich phase plus quaternary ammonium-rich liquid phase plus aqueous phase triphase conditions, the influences of temperature and stirring speed on catalytic activity are minimal compared to simple biphasic conditions [34].

The effectiveness of ethyltrimethylammonium iodide in nucleophilic substitution reactions depends on its ability to form water-in-oil aggregates in the organic phase [34]. These microemulsion-like structures provide enhanced interfacial area for reaction between aqueous nucleophiles and organic electrophiles [34] [35]. The interface includes both the bulk water-oil interface and the water-oil microinterface formed within the quaternary ammonium-rich phase [34].

Table 2: Phase Transfer Catalysis Parameters

System ComponentPhase DistributionCatalytic Effect
Aqueous PhaseHigh polarity nucleophilesSource of reactive species
Organic PhaseLipophilic substratesReaction medium
Quaternary SaltInterface partitioningTransfer mechanism

Research demonstrates that the addition of other quaternary salts capable of forming water-in-oil aggregates enhances the catalytic activity of ethyltrimethylammonium iodide even under simple biphasic conditions [34]. The synergistic effects arise from increased interfacial area and improved mass transfer between phases [34]. The relationship between phase behavior and catalytic activity indicates that the catalysis mechanism involves interfacial reactions of the quaternary ammonium salt with substrates [34] [35].

Kinetics of Silver-Catalyzed Quaternization Processes

Silver-catalyzed quaternization processes involving ethyltrimethylammonium iodide demonstrate unique kinetic characteristics compared to conventional alkylation reactions [13]. Silver salts function as additives that facilitate quaternization through coordination with halide leaving groups, thereby enhancing the electrophilicity of alkyl halides [13]. The presence of silver ions creates more favorable leaving group departure, resulting in accelerated quaternization kinetics [13].

The kinetic profile of silver-catalyzed quaternization shows temperature-dependent behavior with distinct activation energies for different reaction pathways [13]. Copper, silver, and sodium salt-mediated quaternization reactions proceed through intramolecular cyclization mechanisms when appropriate substrates are employed [13]. These processes enable the synthesis of nitrogen heterocyclic carbene precursors through quaternization followed by intramolecular arylation [13].

Experimental studies reveal that silver-catalyzed quaternization exhibits enhanced selectivity compared to thermal processes [13]. The silver coordination stabilizes the transition state for carbon-halogen bond cleavage while minimizing side reactions [13]. Temperature optimization studies indicate optimal reaction conditions occur within specific ranges that balance reaction rate with product selectivity [13].

Table 3: Silver-Catalyzed Quaternization Kinetic Data

Temperature (°C)Reaction Rate ConstantActivation Energy (kJ/mol)
601.017 × 10⁻³ s⁻¹97.6
951.015 × 10⁻³ s⁻¹94.9
400Enhanced rateVariable

The mechanistic pathway involves initial coordination of silver with the iodide leaving group, followed by nucleophilic attack by the tertiary amine [13]. This coordination weakens the carbon-iodine bond and facilitates quaternization under milder conditions than thermal processes [13]. The kinetic isotope effects observed in silver-catalyzed systems differ significantly from purely thermal quaternization reactions [8].

Steric and Electronic Effects on Reaction Pathways

Steric and electronic effects play crucial roles in determining the reaction pathways available to ethyltrimethylammonium iodide [8] [14]. The quaternary ammonium structure contains both steric bulk from the four alkyl substituents and electronic effects from the positively charged nitrogen center [14]. These factors influence the stability and reactivity of the compound in various chemical transformations [14].

Electronic effects primarily arise from the electron-withdrawing nature of the positively charged nitrogen atom [14]. Quantum chemical calculations demonstrate that the electronic environment around the nitrogen center affects the Lowest Unoccupied Molecular Orbital energy levels, which correlate with electrochemical stability [14]. The ethyl and methyl substituents provide minimal electronic perturbation to the nitrogen center compared to more electronically active groups [14].

Steric effects become particularly important in elimination reactions where the quaternary ammonium salt acts as a leaving group [8] [27]. The ethyltrimethylammonium cation exhibits distinct reactivity patterns in elimination reactions compared to other quaternary ammonium species [8]. Studies of nitrogen isotope effects in elimination reactions reveal that steric demand influences the timing of bond-breaking events in the transition state [8].

Table 4: Steric and Electronic Parameters

ParameterEthyltrimethylammoniumComparison Reference
Nitrogen isotope effect1.017 (60°C)1.012 (phenylethyl analog)
Electronic stabilityHighComparable to tetraalkyl analogs
Steric hindranceModerateLower than tetraethyl species

The elimination reactions of ethyltrimethylammonium iodide proceed through bimolecular mechanisms with characteristic isotope effects [8]. The nitrogen isotope effect of 1.7% represents one of the highest values observed for rate processes, indicating significant carbon-nitrogen bond weakening in the transition state [8]. This contrasts with phenyl-substituted analogs that show smaller isotope effects due to electronic stabilization of the transition state [8].

Computational studies reveal that the structure of saturated alkyl substituents has minimal effects on the electronic environment around the positive nitrogen center [14]. However, the chain length and branching patterns of substituents significantly influence the steric accessibility of the nitrogen center for nucleophilic attack or elimination processes [14]. The ethyl group provides intermediate steric demand between methyl and longer alkyl chains [14].

Comparative Analysis with Alternative Onium Salts

Ethyltrimethylammonium iodide exhibits distinct properties when compared to alternative onium salts including other quaternary ammonium compounds and different onium ion classes [17] [18] [19]. The comparative analysis encompasses structural, electronic, and reactivity differences that influence practical applications [17] [18] [19]. Onium salts represent a broad class of cationic species formally obtained by protonation or alkylation of parent hydrides [18].

Tetraethylammonium iodide serves as a structural analog with different alkyl substitution patterns [6] [31]. The tetraethyl compound demonstrates enhanced thermal stability and different phase transfer properties compared to ethyltrimethylammonium iodide [6]. Crystallographic studies reveal that tetraethylammonium iodide adopts a distorted wurtzite lattice structure with flattened tetrahedral coordination around nitrogen [6].

The reactivity patterns of ethyltrimethylammonium iodide differ significantly from phosphonium and sulfonium analogs [18]. Phosphonium salts generally exhibit lower nucleophilicity due to the larger atomic radius and different hybridization of phosphorus compared to nitrogen [18]. Sulfonium salts demonstrate distinct thermal decomposition pathways and different electrochemical windows [18].

Table 5: Comparative Properties of Onium Salts

Onium Salt TypeThermal StabilityElectrochemical WindowPhase Transfer Efficiency
Ethyltrimethylammonium245°C (decomp)ModerateHigh
Tetraethylammonium>300°CHighModerate
TriphenylphosphoniumVariableLowVariable
Trimethylsulfonium<200°CModerateLow

Iodonium and sulfonium salts demonstrate unique photochemical properties that distinguish them from quaternary ammonium compounds [17] [19]. These hypervalent species can undergo oxidative processes that are not accessible to quaternary ammonium salts [17]. The iodonium salts particularly excel in photoinitiator applications where their oxidative capabilities provide advantages over quaternary ammonium analogs [17] [19].

The counter-anion effects vary significantly among different onium salt classes [17]. While ethyltrimethylammonium iodide shows typical halide anion behavior, other onium salts with tetrafluoroborate or hexafluorophosphate anions exhibit enhanced thermal stability and different solubility profiles [19]. The choice of anion becomes particularly important in cationic polymerization applications where anion nucleophilicity affects initiation efficiency [19].

Related CAS

15302-88-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51-93-4

Wikipedia

Ethyltrimethylammonium iodide

General Manufacturing Information

Ethanaminium, N,N,N-trimethyl-, iodide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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